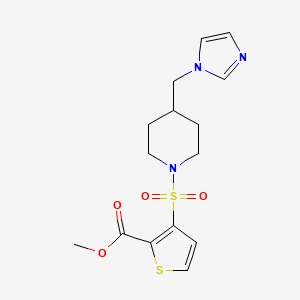

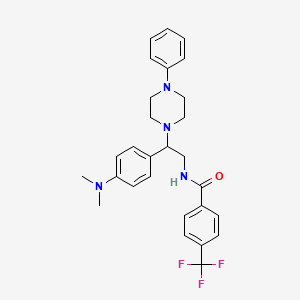

methyl 3-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure .科学的研究の応用

Catalytic Applications

Methyl 3-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate and related compounds have been studied for their catalytic properties. The compound 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an effective, halogen-free, and reusable Bronsted acidic ionic liquid catalyst. This catalyst facilitated the synthesis of various complex chemical structures such as ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates through one-pot condensation processes. Such catalytic processes are praised for their cleanliness, simplicity, and the high yield of desired products over short reaction times (Khaligh, 2014).

Synthesis of Complex Molecules

Compounds related to this compound have been pivotal in the synthesis of intricate molecular structures. For instance, the preparation and catalytic application of 3-Methyl-1-Sulfonic Acid Imidazolium Copper (II) Trichloride were documented for the synthesis of complex Betti bases, such as 1-(α-aminoalkyl)-2-naphthols. The process involved the reaction of 2-naphthol with various aromatic aldehydes and amines, showcasing the compound's role in facilitating diverse chemical reactions (Khazaei et al., 2021).

Chemical Reactions and Transformations

Studies have shown that related compounds to this compound play a significant role in various chemical reactions and transformations. For instance, sulfonic acid functionalized imidazolium salts, in combination with FeCl3, have demonstrated efficient catalysis in the synthesis of benzimidazoles, indicating the compound's potential in aiding complex chemical transformations (Khazaei et al., 2011).

Synthesis of Novel Ionic Liquids

The compound has been instrumental in the design and synthesis of novel ionic liquids. For example, 3-Methyl-1-sulfonic acid imidazolium nitrate was prepared as a new Brønsted acidic ionic liquid and used as a nitrating agent for the efficient nitration of aromatic compounds. The unique reactivity and efficiency of these ionic liquids in chemical reactions underscore the importance of the compound in advancing chemical synthesis technologies (Zolfigol et al., 2012).

作用機序

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by imidazole derivatives , this compound could have potential applications in various fields, including pharmaceuticals and materials science.

特性

IUPAC Name |

methyl 3-[4-(imidazol-1-ylmethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-22-15(19)14-13(4-9-23-14)24(20,21)18-6-2-12(3-7-18)10-17-8-5-16-11-17/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMIKDCSXVGNKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)

![2-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2650537.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2650545.png)

![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)

![(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2650552.png)

![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)

![2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2650555.png)